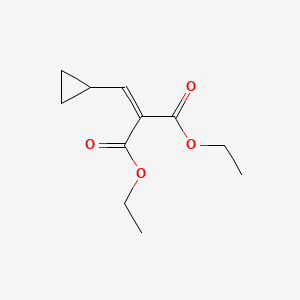

Diethyl 2-(cyclopropylmethylene)malonate

Description

Diethyl 2-(cyclopropylmethylene)malonate is a substituted malonate ester characterized by a cyclopropane ring conjugated to a methylene group at the malonate core. This compound is synthesized via condensation reactions involving diethyl malonate and cyclopropane-containing aldehydes or ketones. It is notable for its high synthetic yield (85%) under optimized conditions, as reported for structurally similar derivatives like diethyl 2-(cyclopropylmethyl)malonate (2e) . The cyclopropane ring introduces steric constraints and electronic effects, influencing its reactivity in cycloadditions, annulations, and pharmaceutical intermediate synthesis. Key analytical data, including $ ^1H $- and $ ^{13}C $-NMR spectra, confirm its structure, though high-resolution mass spectrometry (HRMS) data remain unreported in available literature .

Properties

IUPAC Name |

diethyl 2-(cyclopropylmethylidene)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXMTKNMFLZJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(cyclopropylmethylene)malonate can be synthesized through the alkylation of diethyl malonate with cyclopropylmethylene bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(cyclopropylmethylene)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.

Common Reagents and Conditions

Sodium Ethoxide: Used as a base for alkylation reactions.

Hydrochloric Acid: Used for hydrolysis of ester groups.

Heat: Applied for decarboxylation reactions.

Major Products

Alpha-Substituted Malonates: Formed through alkylation.

Carboxylic Acids: Formed through hydrolysis and decarboxylation.

Scientific Research Applications

Diethyl 2-(cyclopropylmethylene)malonate is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.

Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(cyclopropylmethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions with electrophiles. The compound’s unique structure allows for selective reactions at the alpha position, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Analogous Malonate Derivatives

Malonate esters are versatile intermediates in organic synthesis, with substituents dictating their reactivity and applications. Below, diethyl 2-(cyclopropylmethylene)malonate is compared to structurally similar compounds.

Alkoxy-Substituted Derivatives

- Diethyl 2-(Ethoxymethylene)malonate: Reactivity: Widely used in Gould-Jacob reactions to synthesize 4-quinolones with broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . Applications: Key precursor for chlorinated/fluorinated quinolones (e.g., ciprofloxacin analogs) .

Aryl- and Heteroaryl-Substituted Derivatives

- Diethyl 2-(Pyridin-2-ylmethylene)malonate :

- Diethyl 2-[(4-Chloroanilino)methylene]malonate: Structure: Molecular formula $ \text{C}{14}\text{H}{16}\text{ClNO}_4 $, average mass 297.735 g/mol . Applications: Intermediate in pharmaceutical synthesis (e.g., antimalarials or kinase inhibitors) .

Alkyl-Substituted Derivatives

- Diethyl 2-(Cyclopropylmethyl)malonate (2e): Synthesis: 85% yield via Procedure II, higher than analogs like diethyl 2-(2-cyanoethyl)malonate (70%) or diethyl 2-(but-2-yn-1-yl)malonate (60%) . Unique Features: The cyclopropane ring enhances steric hindrance and electronic stabilization, favoring selective reactions in constrained environments .

Nitro- and Halogen-Substituted Derivatives

- Dimethyl 2-(4-Chloro-2-nitrophenyl)malonate :

Physical-Chemical Properties

Notes:

- Cyclopropane-containing derivatives (e.g., 2e) remain liquid at room temperature, similar to parent diethyl malonate, whereas aryl-substituted analogs (e.g., benzylidene) crystallize due to enhanced π-stacking .

- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity, influencing solubility and chromatographic behavior .

Biological Activity

Diethyl 2-(cyclopropylmethylene)malonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of malonic esters, characterized by the presence of a cyclopropylmethylene group. Its molecular formula is , and it is recognized for its unique reactivity due to the cyclopropyl moiety, which is known to influence interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies suggest that cyclopropyl-containing compounds can effectively engage with receptors critical for cancer pathways through molecular docking studies.

- Antimicrobial Activity : Preliminary investigations indicate possible antimicrobial properties, although further studies are required to validate these findings.

- Anticancer Potential : The compound's interactions with cellular enzymes suggest it may have anticancer properties, warranting more extensive research into its efficacy against specific cancer cell lines .

Case Study 1: Enzyme Inhibition

A kinetic study focused on the binding affinity of this compound to specific kinases demonstrated significant inhibition of kinase activity. This finding highlights its potential as a therapeutic agent in diseases characterized by disrupted kinase signaling.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit promising anticancer activity. For example, a series of derivatives were tested against MiaPaCa2 pancreatic cancer cells, revealing low nanomolar inhibition of lactate production and significant effects on cell viability .

Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.